Technical Monograph: 1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine
Technical Monograph: 1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine
The following technical monograph provides an in-depth analysis of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine , a specialized benzylic amine scaffold. This guide is structured to serve researchers and drug discovery scientists, moving from fundamental physicochemical properties to practical synthesis and high-value medicinal chemistry applications.
A Versatile 3,5-Disubstituted Scaffold for Medicinal Chemistry
Executive Summary
1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS: 1112210-53-3) represents a strategic building block in modern drug discovery. Its value lies in the 3,5-disubstitution pattern on the aromatic ring—a "meta-meta" configuration that is often challenging to access via standard electrophilic aromatic substitution. This scaffold offers two distinct vectors for elaboration: the aryl bromide (for cross-coupling) and the benzylic dimethylamine (a physicochemical modulator and solubility handle). This guide details the structural properties, validated synthesis protocols, and reactivity profiles necessary to utilize this compound effectively in lead optimization.
Structural Analysis & Physicochemical Profiling
The molecule features a lipophilic toluene core substituted with a bromine atom and a solubilizing dimethylaminomethyl group. This combination creates a "privileged structure" capable of penetrating the central nervous system (CNS) while providing a handle for further diversification.
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine |
| Common Name | 3-Bromo-5-methyl-N,N-dimethylbenzylamine |
| CAS Number | 1112210-53-3 |
| Molecular Formula | C₁₀H₁₄BrN |
| Molecular Weight | 228.13 g/mol |
| SMILES | CN(C)CC1=CC(C)=CC(Br)=C1 |
Physicochemical Properties (Experimental & Predicted)
Understanding the physicochemical profile is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Parameter | Value (Approx.) | Significance |
| LogP (Calc) | 3.1 – 3.4 | Moderately lipophilic; suitable for CNS penetration but requires salt formation for aqueous formulation. |
| pKa (Base) | 9.0 – 9.2 | Typical for benzylic amines. Exists predominantly as a cation at physiological pH (7.4), aiding solubility. |
| Boiling Point | ~125–130°C @ 20 mmHg | High-boiling liquid; purification via vacuum distillation is feasible. |
| H-Bond Acceptors | 1 (Tertiary Amine) | The nitrogen lone pair is available for H-bonding or coordination. |
| Topological PSA | 3.24 Ų | Low polar surface area favors membrane permeability. |
Synthetic Methodologies
Two primary routes are recommended for the synthesis of this scaffold. Route A is preferred for scale-up due to cost-efficiency, while Route B is milder and suitable for late-stage functionalization.
Route A: Nucleophilic Substitution (Scale-Up Preferred)
This route utilizes 3-bromo-5-methylbenzyl bromide (CAS 51719-69-8) as the electrophile. It is robust but requires careful handling of the lachrymatory benzyl bromide.
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Reagent: Dimethylamine (40% aq. or 2.0 M in THF).
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Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
Protocol:
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Dissolution: Dissolve 3-bromo-5-methylbenzyl bromide (1.0 eq) in DCM (0.2 M concentration) at 0°C.
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Addition: Add excess Dimethylamine (3.0–5.0 eq) dropwise. The excess acts as a base to scavenge HBr.
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Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM) or LC-MS.
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Workup: Quench with water. Extract the organic layer. Wash with brine.
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Purification: The product is a basic amine.[3] Extract into 1M HCl (aqueous), wash the aqueous layer with ether (to remove non-basic impurities), then basify the aqueous layer (pH > 12) with NaOH. Extract the free base back into DCM, dry over MgSO₄, and concentrate.
Route B: Reductive Amination (Lab Scale)
This route avoids lachrymators and starts from 3-bromo-5-methylbenzaldehyde (CAS 188813-04-9).
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Precursor: 3-Bromo-5-methylbenzaldehyde.[4]
-
Reagent: Dimethylamine (2.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Protocol:
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Imine Formation: Mix aldehyde and dimethylamine in DCE. Add catalytic Acetic Acid (AcOH) to pH ~5. Stir for 30 min.
-
Reduction: Add STAB portion-wise at RT. Stir overnight.
-
Quench: Quench with saturated NaHCO₃.
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Isolation: Standard extractive workup similar to Route A.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for both synthesis pathways.
Figure 1: Convergent synthesis workflow comparing Reductive Amination (Route B) and Nucleophilic Substitution (Route A).
Reactivity & Functionalization Strategy
The utility of 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine lies in its orthogonal reactivity . The molecule contains a "hard" basic amine and a "soft" aryl halide, allowing for selective transformations.
The Aryl Bromide Handle (Cross-Coupling)
The bromine at position 3 is electronically activated for Palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Application: Biaryl synthesis for kinase inhibitors.
-
-
Buchwald-Hartwig: Amination to form aniline derivatives.
-
Catalyst: Pd₂dba₃ + XPhos/BrettPhos.
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Application: Nitrogen-linked scaffolds.
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The Benzylic Amine (Directing Group & Modification)
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Lithiation: The dimethylamino group can act as a Directed Ortho Metalation (DoM) group. However, the presence of the Bromine atom makes this risky (Lithium-Halogen exchange will compete).
-
Expert Tip: If ortho-functionalization is required, perform Li-Hal exchange on the Bromine first, quench with an electrophile, and then utilize the amine for further direction if needed.
-
-
N-Oxidation: Reaction with mCPBA yields the N-oxide, a potential prodrug strategy or metabolic metabolite standard.
Divergent Synthesis Diagram[2]
Figure 2: Divergent reactivity profile demonstrating the scaffold's versatility in generating library diversity.
Applications in Drug Design
Integrin Antagonists
Research indicates that 3,5-disubstituted benzyl derivatives are key intermediates in the synthesis of Integrin Antagonists (specifically
Scaffold Hopping & Bioisosterism
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Fragment-Based Drug Design (FBDD): This molecule is an ideal "fragment" (MW < 300). The Br handle allows it to be "grown" into larger binding pockets.
-
Bioisosteres: The dimethylaminomethyl group is often used as a bioisostere for heterocyclic bases (e.g., pyridine, imidazole) to improve metabolic stability or adjust pKa.
Safety & Handling Protocols
Hazard Classification:
-
Corrosive: Amines can cause skin burns and eye damage.
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Irritant: The benzylic bromide precursor is a potent lachrymator.
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Acute Toxicity: Harmful if swallowed or inhaled.
Standard Operating Procedure (SOP):
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle exclusively in a fume hood.
-
Storage: Store the free base under Nitrogen at 2–8°C to prevent oxidation (N-oxide formation) or reaction with atmospheric CO₂ (carbamate formation). Converting to the HCl salt is recommended for long-term storage.
-
Spill Cleanup: Neutralize spills with weak acid (citric acid) before absorbing with inert material.
References
-
Aaron Chemicals. (n.d.). Product Information: 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS 1112210-53-3). Retrieved from
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Google Patents. (2000). Meta-guanidine, urea, thiourea or azacyclic amino benzoic acid compounds and derivatives thereof.[1] Patent US6028223A. (Describes the use of 3-bromo-5-methylbenzyl bromide as a key intermediate). Retrieved from
-
PrepChem. (n.d.). Synthesis of 3-bromo-N,N-dimethylbenzylamine. (Methodology adapted for the 5-methyl analog).[5] Retrieved from
-
ChemicalBook. (2024). N,N-Dimethylbenzylamine Properties and Reactivity.[3][6][7] Retrieved from
-
BenchChem. (n.d.). 3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9) Technical Data.[8][9] Retrieved from
Sources
- 1. AU702487B2 - Meta-guanidine, urea, thiourea or azacyclic amino benzoic acid derivatives as integrin antagonists - Google Patents [patents.google.com]
- 2. US6586633B1 - Amine derivatives - Google Patents [patents.google.com]
- 3. atamankimya.com [atamankimya.com]
- 4. WO2020095215A1 - Chemical compounds - Google Patents [patents.google.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Showing Compound N,N-Dimethylbenzylamine (FDB012648) - FooDB [foodb.ca]
- 7. N,N-Dimethylbenzylamine|lookchem [lookchem.com]
- 8. 3-Bromo-5-methylbenzaldehyde | 188813-04-9 | Benchchem [benchchem.com]
- 9. 3-Bromo-5-methylbenzaldehyde | 188813-04-9 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
